N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide
Description
N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their wide range of biological activities .
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-piperidin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-16(13-5-3-2-4-6-13)14(17)11-12-7-9-15-10-8-12/h12-13,15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVGTRMBSXRIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide typically involves the reaction of cyclohexylamine with methyl 2-(piperidin-4-yl)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory properties.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain receptors or enzymes. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-N-methyl-2-(piperidin-2-yl)acetamide
- N-cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide
- N-(piperidine-4-yl)benzamide derivatives
Uniqueness
N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of new psychoactive substances (NPS) and synthetic opioids. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by their piperidine and acetamide moieties. The structural formula can be represented as follows:
This compound's unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
Pharmacological Activity
1. Opioid Receptor Interaction:
Research indicates that compounds within this class often exhibit affinity for opioid receptors, particularly mu-opioid receptors. For instance, studies have shown that modifications in the piperidine ring can enhance binding affinity and potency against these receptors, which is critical for analgesic effects .
2. Metabolic Studies:
In vitro and in vivo metabolic studies have been conducted to understand the pharmacokinetics of this compound. These studies reveal that the compound undergoes significant metabolic transformations, including N-demethylation and hydroxylation, which can affect its efficacy and safety profile . The identification of metabolites is crucial for establishing urinary markers for drug testing and understanding potential toxicity.
Biological Assays
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Analgesic Efficacy
A study conducted on rats demonstrated that this compound produced dose-dependent analgesia comparable to standard opioid analgesics. Behavioral tests indicated significant reductions in pain responses without the typical side effects associated with traditional opioids .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that this compound exhibited moderate antimicrobial activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are required to elucidate the precise pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Variations in the cyclohexyl and piperidine groups can lead to significant changes in receptor affinity and metabolic stability. For example, the introduction of electron-withdrawing groups on the piperidine ring has been shown to enhance binding affinity to opioid receptors, thereby increasing analgesic potency .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-cyclohexyl-N-methyl-2-(piperidin-4-yl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling piperidine-4-yl-acetic acid derivatives with cyclohexylmethylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization includes solvent selection (e.g., DMF or dichloromethane), temperature control (0–25°C), and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization relies on , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and rule out side products like N-overalkylation .
Q. How can the structural conformation of this compound be confirmed, and what analytical techniques are critical for resolving stereochemical ambiguities?
- Methodological Answer : X-ray crystallography is definitive for resolving stereochemistry. For dynamic analysis, nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximities between cyclohexyl and piperidine protons. Computational methods (e.g., DFT calculations) paired with experimental data (IR, Raman spectroscopy) validate chair conformations of the piperidine ring and substituent orientations .
Q. What in vitro assays are recommended for preliminary pharmacological profiling of this compound?
- Methodological Answer : Screen for receptor binding (e.g., opioid, sigma-1 receptors) using radioligand displacement assays. Functional activity is assessed via cAMP inhibition (for GPCRs) or calcium flux assays. Cytotoxicity is evaluated in HEK293 or SH-SY5Y cells using MTT/WST-1 assays. Dose-response curves (IC/EC) guide follow-up studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the selectivity of this compound for specific neurological targets?
- Methodological Answer : Systematically modify substituents:
- Piperidine ring : Introduce methyl/fluoro groups at C3/C5 to probe steric effects.
- Cyclohexyl group : Replace with bicyclic (e.g., norbornane) or aryl groups to enhance lipophilicity.
- Acetamide linker : Substitute with sulfonamide or urea to alter hydrogen-bonding capacity.
Parallel screening against off-target receptors (e.g., muscarinic, dopamine D2) identifies selectivity drivers. Molecular docking (AutoDock Vina) and MD simulations predict binding poses .
Q. What experimental strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability vs. metabolic instability)?
- Methodological Answer :
- In vitro metabolism : Use liver microsomes (human/rat) with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways.
- In vivo PK : Compare intravenous vs. oral administration in rodent models; LC-MS/MS quantifies plasma concentrations.
- Prodrug approach : Mask the acetamide with ester prodrugs to enhance intestinal absorption, followed by enzymatic hydrolysis in systemic circulation .
Q. How can advanced spectroscopic techniques (e.g., 2D NMR, cryo-EM) elucidate interactions between this compound and membrane-bound receptors?
- Methodological Answer :
- Saturation-transfer difference (STD) NMR : Identifies ligand-receptor binding epitopes in lipid bilayers.
- Cryo-EM : Resolves compound-bound receptor structures at near-atomic resolution (e.g., µ-opioid receptor complexes).
- Surface plasmon resonance (SPR) : Measures binding kinetics (, ) in real-time using immobilized receptor proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
